Molecular Weight and Lipophilicity Differentiation vs. 1-Methyl-1H-benzimidazole Analogue (CAS 898653-48-0)
The title compound (C₁₅H₁₁BrN₆S, MW = 387.3 g·mol⁻¹) is lighter by one methylene unit (ΔMW = –14.0 g·mol⁻¹) than its 1‑methyl‑1H‑benzimidazole counterpart (C₁₆H₁₃BrN₆S, MW = 401.3 g·mol⁻¹) . The absence of the N‑methyl group reduces calculated logP by approximately 0.5–0.7 log units (based on fragment‑based estimation), which translates to measurably higher aqueous solubility and lower non‑specific protein binding [1]. This difference is material for biochemical assay design: the title compound can be tested at higher nominal concentrations in aqueous buffer without exceeding DMSO co‑solvent thresholds.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 387.3 g·mol⁻¹; estimated logP ≈ 3.4 (fragment-based) |
| Comparator Or Baseline | 1-Methyl analogue (CAS 898653-48-0): MW = 401.3 g·mol⁻¹; estimated logP ≈ 4.1 |
| Quantified Difference | ΔMW = –14.0 g·mol⁻¹; ∆logP ≈ –0.7 |
| Conditions | Physicochemical calculation based on molecular formula and substructure fragments; experimental logP not reported for either compound |
Why This Matters
A 0.7 log-unit reduction in lipophilicity can improve aqueous solubility by ~5-fold, directly influencing assay compatibility and reducing the risk of false negatives due to compound precipitation during screening.
- [1] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
